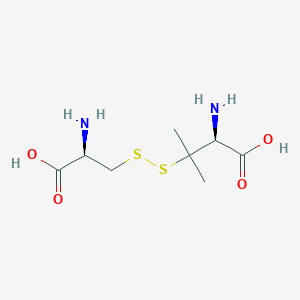

L-システイン-D-ペニシラミンジスルフィド

概要

説明

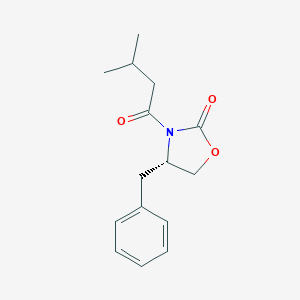

Penicillamine cysteine disulfide (PCD) is a small molecule that has recently been studied for its potential to treat various diseases and disorders. PCD is a derivative of the naturally occurring amino acid cysteine, and has been found to possess a number of unique properties. In particular, PCD has been reported to have antioxidant, anti-inflammatory, and anti-cancer activities.

科学的研究の応用

キレート療法

L-システイン-D-ペニシラミンジスルフィドは、キレート療法、特に銅が体内に蓄積する遺伝性疾患であるウィルソン病に使用されます。 これは、体からの銅の排泄を助け、ヒ素、水銀、鉛などの他の重金属のキレートにも効果的です .

ナノクラスターの合成

この化合物は、銅(II)から銅ナノクラスター(CuNCs)を合成するために使用され、電子工学や触媒など、さまざまな分野で応用されています .

薬理学的研究

これは、皮膚筋炎などの疾患に対する活性を調査するため、およびアポトーシス誘導性カルボニルスカベンジャーとしてのメラノーマに対する抗腫瘍活性を調査するため、薬理学的研究で使用されています .

分析方法開発

L-システイン-D-ペニシラミンジスルフィドは、分析方法の開発とバリデーション、特に医薬品開発と商業生産における品質管理の用途に使用できます .

分子インプリント

この化合物は、分子インプリントプロセスで使用され、キラルなテンプレート分子として二重鎖DNAに埋め込まれ、特定の認識目的のために立体選択的なインプリントされた空洞を形成します .

酸化研究

メソポーラスシリカ粒子とインキュベートしたときの酸化特性が研究されており、チオール含有分子をジスルフィドに変換します .

作用機序

Target of Action

Penicillamine cysteine disulfide, also known as L-Cysteine-D-penicillamine Disulfide, primarily targets copper ions and cystine in the body . In Wilson’s disease, a genetic disorder of copper metabolism, the compound binds to accumulated copper for elimination . In cystinuria, a hereditary disorder leading to high urine cystine levels, the compound reduces cystine excretion .

Mode of Action

The compound acts as a chelating agent , binding to its targets and facilitating their removal . In Wilson’s disease, it binds copper, allowing it to be eliminated in the urine . In cystinuria, it reduces cystine excretion by disulfide interchange between penicillamine and cystine, resulting in the formation of penicillamine-cysteine disulfide . This substance is much more soluble than cystine and is excreted readily .

Biochemical Pathways

The compound affects the copper metabolism pathway in Wilson’s disease and the cystine excretion pathway in cystinuria . By binding to copper or cystine, it alters these pathways, leading to the removal of these substances from the body .

Pharmacokinetics

It is known that the bioavailability of penicillamine, a related compound, is variable

Result of Action

The action of the compound results in the reduction of copper levels in Wilson’s disease and the reduction of cystine levels in cystinuria . This can alleviate the symptoms of these conditions and prevent complications such as kidney stones in cystinuria .

Safety and Hazards

生化学分析

Biochemical Properties

Penicillamine cysteine disulfide plays a crucial role in biochemical reactions. It reduces excess cystine excretion in cystinuria, at least in part, by disulfide interchange between penicillamine and cystine, resulting in the formation of penicillamine-cysteine disulfide . This substance is much more soluble than cystine and is excreted readily .

Cellular Effects

Penicillamine cysteine disulfide has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting macrophages, decreasing IL-1 and the number of T-lymphocytes, and preventing collagen cross-linkage . In Wilson’s disease, it binds copper, allowing it to be eliminated in the urine .

Molecular Mechanism

The molecular mechanism of Penicillamine cysteine disulfide involves its role as a chelating agent. It is recommended for the removal of excess copper in patients with Wilson’s disease . From in vitro studies, it is known that one atom of copper combines with two molecules of penicillamine .

特性

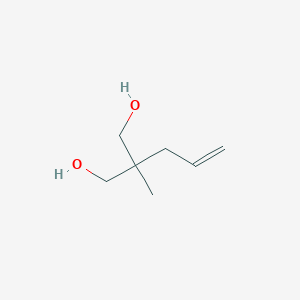

IUPAC Name |

(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c1-8(2,5(10)7(13)14)16-15-3-4(9)6(11)12/h4-5H,3,9-10H2,1-2H3,(H,11,12)(H,13,14)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTADXJBFXFSLA-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172190 | |

| Record name | Penicillamine cysteine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18840-45-4 | |

| Record name | Penicillamine cysteine disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018840454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillamine cysteine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLAMINE CYSTEINE DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WDD7K00TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does L-Cysteine-D-penicillamine Disulfide specifically affect cells in individuals with cystinosis?

A1: L-Cysteine-D-penicillamine Disulfide induces vacuolation (formation of vacuoles) specifically in fibroblasts of individuals with cystinosis. [] This suggests that cystinotic cells have a deficiency in the lysosomal system responsible for metabolizing or transporting this disulfide. [] Normal fibroblasts do not exhibit this vacuolation upon exposure to the compound. []

Q2: Can L-Cysteine-D-penicillamine Disulfide be used to identify cystinotic fibroblasts?

A2: Yes, the selective induction of vacuolation by L-Cysteine-D-penicillamine Disulfide in cystinotic fibroblasts, but not in normal fibroblasts, makes it a potential histological marker for identifying cystinotic cells. []

Q3: How is L-Cysteine-D-penicillamine Disulfide related to the metabolism of D-penicillamine, a drug used to treat rheumatoid arthritis?

A3: L-Cysteine-D-penicillamine Disulfide (also known as Penicillamine cysteine disulfide) is a major metabolite of D-penicillamine. [] Studies have shown that it exhibits pharmacokinetic characteristics similar to D-penicillamine, including biphasic elimination from plasma. []

Q4: How is L-Cysteine-D-penicillamine Disulfide eliminated from the body?

A4: L-Cysteine-D-penicillamine Disulfide is eliminated from the body primarily through urinary excretion. [] Studies show that a significant portion of the administered D-penicillamine is metabolized and excreted as L-Cysteine-D-penicillamine Disulfide and other metabolites. [, ]

Q5: What can you tell us about the dialysis clearance of D-penicillamine and its metabolites, including L-Cysteine-D-penicillamine Disulfide, in patients undergoing hemodialysis?

A5: Research indicates that D-penicillamine and its metabolites, including L-Cysteine-D-penicillamine Disulfide, are dialyzable. [] Hemodialysis efficiently removes a significant percentage of administered D-penicillamine and its metabolites from the body. [] This highlights the importance of adjusting dosage and timing of hemodialysis in patients receiving D-penicillamine therapy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)

![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)

![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)